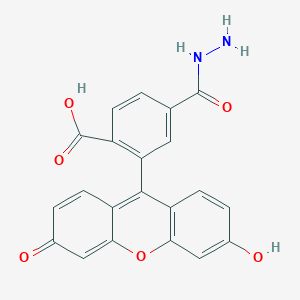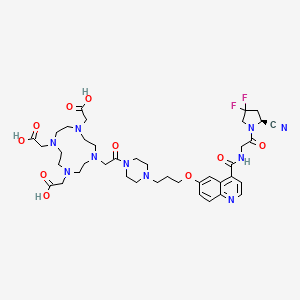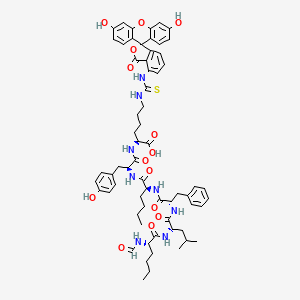
FMF-04-159-2
Descripción general
Descripción
FMF-04-159-2 is a specific and potent covalent inhibitor of Cyclin-dependent kinase 14 (CDK14) in cells . It targets CDK14 at C218 and exhibits mild antiproliferative effects . It also reversibly inhibits CDK2, CDK10, and other TAIRE kinases (CDK15, CDK16, CDK17, and CDK18) with comparable potency to each other .
Molecular Structure Analysis
The chemical formula of this compound is C28H30Cl3N7O5S . Its exact mass is 681.11 and its molecular weight is 683.01 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO up to 250 mg/mL . The storage conditions vary depending on the form and solvent: the powder form can be stored at -20°C for 3 years or at 4°C for 2 years, while in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Aplicaciones Científicas De Investigación
Inhibición de CDK14 y CDK16
FMF-04-159-2 es un potente inhibidor de la cinasa dependiente de ciclina 14 (CDK14) y CDK16 {svg_1}. Tiene un valor de IC50 de 40 nM para CDK14 en el ensayo celular BRET, y los valores de IC50 son 88 y 10 nM para CDK14 y CDK16 en el ensayo de inhibición de la actividad de la cinasa, respectivamente {svg_2}.
Inhibición de otros miembros de la familia de cinasas TAIRE
Además de CDK14 y CDK16, this compound también inhibe otros miembros de la familia de cinasas TAIRE a 1 μM, incluyendo CDK17 y CDK18 {svg_3}.
Unión a CDK2
This compound también se une a CDK2 con un valor de IC50 de 256 nM {svg_4}. Esto sugiere que podría utilizarse en la investigación relacionada con CDK2.
Unión covalente de CDK14
This compound muestra unión covalente de CDK14, con unión sostenida después del lavado {svg_5}. Esta propiedad podría ser útil en estudios que investigan los efectos a largo plazo de la inhibición de CDK14.
Inducción del arresto del ciclo celular
This compound causa el arresto del ciclo celular en la fase G2/M en líneas celulares de cáncer {svg_6}. Esto sugiere aplicaciones potenciales en la investigación del cáncer, particularmente en estudios que exploran los efectos de la interrupción del ciclo celular en el crecimiento y progresión tumoral.
Efectos antiproliferativos leves
This compound exhibe efectos antiproliferativos leves {svg_7} {svg_8}. Esto podría convertirlo en una herramienta útil en la investigación dirigida a comprender los mecanismos de la proliferación celular e identificar posibles dianas para las terapias antiproliferativas.
Inhibición reversible de CDK2, CDK10 y otras cinasas TAIRE
This compound inhibe de forma reversible CDK2, CDK10 y otras cinasas TAIRE (CDK15, CDK16, CDK17 y CDK18) con una potencia comparable entre sí {svg_9} {svg_10}. Esta inhibición reversible podría ser beneficiosa en estudios en los que se desea la inhibición temporal de estas cinasas.
Uso en bibliotecas de compuestos
This compound también se ofrece como parte de bibliotecas de compuestos, como Tocriscreen 2.0 Max y Tocriscreen Kinase Inhibitor Library {svg_11}. Esto sugiere su posible uso en estudios de cribado de alto rendimiento para identificar nuevas dianas o para estudiar los efectos de la inhibición de la cinasa en varios procesos celulares.
Mecanismo De Acción
Target of Action
FMF-04-159-2 is a potent inhibitor of Cyclin-dependent kinase 14 (CDK14) and Cyclin-dependent kinase 16 (CDK16) . It also binds to CDK2 . These kinases are part of the TAIRE kinase family . The primary role of these kinases is to regulate the cell cycle and transcription .
Mode of Action
This compound acts as a covalent inhibitor, binding to its targets in a sustained manner . It inhibits CDK14 and CDK16 with IC50s of 39.6 nM and 88 nM respectively . It also inhibits CDK2 with an IC50 of 256 nM .
Biochemical Pathways
The inhibition of CDK14, CDK16, and CDK2 by this compound affects the cell cycle and transcription pathways
Result of Action
The inhibition of CDK14, CDK16, and CDK2 by this compound results in cell cycle arrest at the G2/M phase in cancer cell lines . It exhibits mild antiproliferative effects .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
FMF-04-159-2 plays a crucial role in biochemical reactions by inhibiting CDK14 and other related kinases. It binds covalently to CDK14 at the C218 residue, leading to the inhibition of its kinase activity . The compound also inhibits CDK2, CDK10, and other TAIRE kinases with varying degrees of potency . The inhibition of these kinases affects various cellular processes, including cell cycle regulation and signal transduction pathways .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In cancer cells, particularly triple-negative breast cancer cells, this compound suppresses cell proliferation and metastasis by inhibiting CDK14 . The compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound impacts gene expression and cellular metabolism by modulating the activity of CDK14 and other related kinases .
Molecular Mechanism
The molecular mechanism of this compound involves covalent binding to the C218 residue of CDK14, leading to the inhibition of its kinase activity . This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation and signal transduction . This compound also inhibits other TAIRE kinases, such as CDK16, CDK17, and CDK18, which further contributes to its effects on cellular processes . The compound’s ability to modulate gene expression and enzyme activity at the molecular level makes it a valuable tool for studying kinase signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease with prolonged exposure . Long-term effects on cellular function include sustained inhibition of cell proliferation and alterations in cell cycle dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK14 activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target effects . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase signaling and cell cycle regulation . The compound interacts with enzymes and cofactors that modulate its activity and stability within cells . By inhibiting CDK14 and other related kinases, this compound affects metabolic flux and the levels of various metabolites involved in cell proliferation and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to specific cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting CDK14 and other related kinases .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to inhibit CDK14 and modulate cellular processes effectively .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'FMF-04-159-2' involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-(4-bromophenyl)phenol", "5-methyl-2-nitroaniline", "sodium hydride", "dimethylformamide (DMF)", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: 4-(4-bromophenyl)phenol is reacted with 5-methyl-2-nitroaniline in the presence of sodium hydride and DMF to form an intermediate product.", "Step 2: The intermediate product is then treated with acetic acid and sodium acetate to form the corresponding phenol.", "Step 3: The phenol is reduced to the corresponding alcohol using sodium borohydride in the presence of hydrochloric acid.", "Step 4: The alcohol is then oxidized to the corresponding ketone using sodium hydroxide and hydrogen peroxide.", "Step 5: The ketone is then reacted with ethyl acetate and sodium borohydride in the presence of hydrochloric acid to form the final product.", "Step 6: The final product is purified using standard techniques such as column chromatography and recrystallization." ] } | |
| 2364489-81-4 | |
Fórmula molecular |
C28H30Cl3N7O5S |
Peso molecular |
683.0 |
Nombre IUPAC |
(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+ |
Clave InChI |
HZPYSAHDRSBARR-QPJJXVBHSA-N |
SMILES |
O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FMF-04-159-2; FMF041592; FMF 04 159 2; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




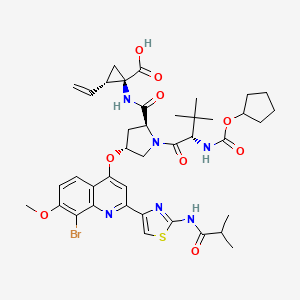
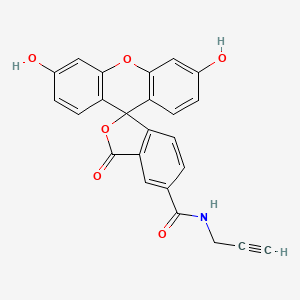
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)
